molecular formula C11H17N3O3 B7789881 propan-2-yl 3-(2-amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)propanoate

propan-2-yl 3-(2-amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)propanoate

Cat. No.: B7789881
M. Wt: 239.27 g/mol
InChI Key: IKDMULZBPOZJQM-UHFFFAOYSA-N
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Description

Propan-2-yl 3-(2-amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)propanoate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing nitrogen atoms at positions 1 and 3. The compound also features an ester functional group, which is formed by the reaction of an alcohol and a carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 3-(2-amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)propanoate typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a urea derivative under acidic conditions.

    Introduction of the Amino Group: The amino group at position 2 of the pyrimidine ring can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Esterification: The final step involves the esterification of the carboxylic acid with propan-2-ol under acidic conditions to form the ester functional group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-(2-amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Propan-2-yl 3-(2-amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)propanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of propan-2-yl 3-(2-amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 3-(2-amino-4-oxo-1H-pyrimidin-5-yl)propanoate: Similar structure but lacks the methyl group at position 6.

    Propan-2-yl 3-(2-amino-6-methyl-1H-pyrimidin-5-yl)propanoate: Similar structure but lacks the oxo group at position 4.

Uniqueness

Propan-2-yl 3-(2-amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)propanoate is unique due to the presence of both the methyl and oxo groups on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

propan-2-yl 3-(2-amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-6(2)17-9(15)5-4-8-7(3)13-11(12)14-10(8)16/h6H,4-5H2,1-3H3,(H3,12,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDMULZBPOZJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=C(N1)N)CCC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N=C(N1)N)CCC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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